molecular formula C27H31N5O B5593284 4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine

4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine

Cat. No. B5593284
M. Wt: 441.6 g/mol
InChI Key: ZDXJBMUCYOKCQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves complex organic synthesis techniques. For example, the synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines, which share a structural similarity, were explored through the nucleophilic attack of amines on trichloropyrimidine, indicating a method that could potentially be adapted for our compound of interest (Mattioda et al., 1975).

Molecular Structure Analysis

The molecular structure of related compounds, such as copper(II) complexes based on new chelating pyrazolylpyrimidine ligands, has been analyzed through single crystal X-ray diffraction, revealing complex interactions and coordination modes that contribute to their stability and reactivity (Bushuev et al., 2010). This insight is crucial for understanding the molecular architecture and potential interaction sites of our compound.

Chemical Reactions and Properties

Chemical properties of pyrimidine derivatives are often explored through their reaction mechanisms and product formations. For instance, the structure-activity relationship of hypoglycemic 4-amino-2-(1-piperazinyl)pyrimidines highlights the importance of the piperazinyl group's basicity and the pyrimidine moiety for biological activity (Sekiya et al., 1983).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Pyrimidines, piperazines, and pyrrolidines are all found in various biologically active compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or other fields. Given the biological activity of pyrimidines, piperazines, and pyrrolidines, this compound could potentially have interesting biological properties .

properties

IUPAC Name

1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O/c1-21-28-24(30-14-8-9-15-30)20-25(29-21)31-16-18-32(19-17-31)27(33)26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-7,10-13,20,26H,8-9,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXJBMUCYOKCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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